1-(1-(2-Methoxyphenyl)-2-phenylethyl)piperidine,monohydrochloride

NMDA receptor dissociative anaesthetic radioligand binding

1-(1-(2-Methoxyphenyl)-2-phenylethyl)piperidine monohydrochloride (CAS 2055777-48-3), commonly named methoxphenidine (MXP) or 2-MeO-diphenidine, is a synthetic dissociative anaesthetic of the 1,2-diarylethylamine class. It was first disclosed in a 1989 patent assigned to G.D.

Molecular Formula C20H26ClNO
Molecular Weight 331.9 g/mol
Cat. No. B10765442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(2-Methoxyphenyl)-2-phenylethyl)piperidine,monohydrochloride
Molecular FormulaC20H26ClNO
Molecular Weight331.9 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(CC2=CC=CC=C2)N3CCCCC3.Cl
InChIInChI=1S/C20H25NO.ClH/c1-22-20-13-7-6-12-18(20)19(21-14-8-3-9-15-21)16-17-10-4-2-5-11-17;/h2,4-7,10-13,19H,3,8-9,14-16H2,1H3;1H
InChIKeyNSUXMHDPBDXFLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-(2-Methoxyphenyl)-2-phenylethyl)piperidine monohydrochloride (Methoxphenidine HCl): Compound Class and Procurement-Relevant Baseline


1-(1-(2-Methoxyphenyl)-2-phenylethyl)piperidine monohydrochloride (CAS 2055777-48-3), commonly named methoxphenidine (MXP) or 2-MeO-diphenidine, is a synthetic dissociative anaesthetic of the 1,2-diarylethylamine class [1]. It was first disclosed in a 1989 patent assigned to G.D. Searle & Co. for the treatment of neurotoxic injury via N-methyl-D-aspartate (NMDA) receptor antagonism [2]. The hydrochloride salt form is the predominant analytical reference standard used in forensic, toxicological, and neuropharmacological research [3].

Why Diphenidine or Positional Isomers Cannot Substitute for Methoxphenidine HCl in Research Procurement


Although methoxphenidine shares the 1,2-diarylethylamine scaffold with diphenidine (DPH) and its regioisomers (3-MXP, 4-MXP), the ortho-methoxy substituent profoundly alters pharmacological selectivity. Direct comparative data demonstrate that DPH is a potent dopamine transporter (DAT) inhibitor that elevates evoked dopamine efflux, while 2-MXP has no significant effect on DAT binding or dopamine release [1]. Furthermore, 2-MXP exhibits an ~8-fold selectivity for the norepinephrine transporter over DAT, whereas DPH is equipotent at both transporters [2]. Even among methoxy positional isomers, NMDA receptor binding affinity varies over an order of magnitude (Ki: 3-MXP ≈ 19 nM; 2-MXP ≈ 36 nM; 4-MXP ≈ 461 nM) [3]. These quantitative differences preclude generic within-class substitution.

Quantitative Differentiation Evidence for Methoxphenidine HCl Against Closest Analogs


NMDA Receptor Binding Affinity: 2-MXP vs. Diphenidine and Positional Isomers (Ki, nM)

In a direct head-to-head [3H]-MK-801 competitive binding study using rat forebrain membranes, 2-MXP exhibited an NMDAR Ki of 36.0 ± 3.7 nM, compared to 18.2 ± 2.2 nM for diphenidine (DPH), 19.3 ± 1.7 nM for 3-MXP, and 461.0 ± 44.5 nM for 4-MXP [1]. The rank order of NMDAR affinity was DPH ≈ 3-MXP > 2-MXP > 4-MXP, consistent across both Ki and IC50 determinations.

NMDA receptor dissociative anaesthetic radioligand binding PCP site

Dopamine Transporter Engagement: Methoxphenidine HCl Lacks DAT Activity vs. Diphenidine

Diphenidine (10–30 μM) significantly displaced [125I]RTI-121 binding in rat striatal sections (F(4,29)=33.26, p<0.001) and increased peak electrically-evoked dopamine efflux (F(3,19)=14.405, p<0.001), whereas methoxphenidine had no significant effect on either DAT binding or evoked DA efflux at up to 30 μM (F(2,15)=1.91, p=0.187) [1]. At 10 μM, DPH's effect on DA efflux was significantly greater than MXP's (p<0.05) [1].

dopamine transporter addiction liability autoradiography fast cyclic voltammetry

Monoamine Transporter Selectivity: NET/DAT Ratio Distinguishes 2-MXP from Diphenidine

In HEK293 cells expressing human transporters, methoxphenidine inhibited NET with IC50 = 7.8 μM, compared to DAT IC50 = 65 μM and SERT IC50 = 741 μM (NET/DAT selectivity ratio ~8.3) [1]. Diphenidine was equipotent at NET (IC50 = 3.3 μM) and DAT (IC50 = 3.4 μM), with weak SERT inhibition (IC50 >10 μM) [1]. Thus, 2-MXP exhibits preferential noradrenergic over dopaminergic transporter inhibition, while DPH shows no selectivity.

norepinephrine transporter monoamine reuptake inhibition transporter selectivity HEK293

In Vivo Sensorimotor Gating Disruption: PPI Potency of 2-MXP vs. Diphenidine

Both DPH and 2-MXP significantly inhibited pre-pulse inhibition (PPI) of the acoustic startle response in male Sprague-Dawley rats, consistent with dissociative NMDAR antagonists [1]. DPH demonstrated greater potency with an ED50 of 9.5 mg/kg (s.c.), while 2-MXP was qualitatively less potent, though a separate ED50 was not determined [1]. Both compounds were less potent than reference dissociatives PCP and ketamine in this paradigm.

pre-pulse inhibition sensorimotor gating startle response dissociative drug

Analytical Isomer Differentiation: GC-MS and LC-MS/MS Discrimination of 2-MXP from 3-MXP and 4-MXP

McLaughlin et al. (2016) demonstrated unambiguous differentiation of 2-MXP, 3-MXP, and 4-MXP by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The three isomers exhibited distinct chromatographic retention times and unique product-ion fragmentation patterns under in-source collision-induced dissociation [1]. Purchased internet samples were verified against an authentic synthesized 2-MXP standard using these methods [1].

forensic toxicology isomer differentiation GC-MS LC-MS/MS reference standard

Enantiomeric Resolution: Access to (R)- and (S)-MXP for Stereospecific Pharmacological Studies

Methoxphenidine contains a stereogenic center and is typically supplied as a racemate. Jurásek et al. (2023) developed a preparative chiral resolution method using fractional crystallization with (−)- and (+)-2,3-dibenzoyl-tartaric acid monohydrate, followed by analytical supercritical fluid chromatography (SFC) on polysaccharide-based chiral stationary phases to control enantiomeric purity [1]. Absolute configuration of the isolated enantiomers was assigned by electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) combined with DFT calculations, and confirmed by single-crystal X-ray diffraction [1].

chiral separation supercritical fluid chromatography enantiomer absolute configuration

Evidence-Backed Application Scenarios for Methoxphenidine HCl Procurement


Dissociative NMDA Receptor Mechanistic Studies Requiring Minimal Dopaminergic Confound

Unlike diphenidine, which inhibits DAT and elevates evoked dopamine efflux, 2-MXP has no significant effect on DAT binding or dopamine release [1]. This makes it the preferred diarylethylamine for electrophysiological or behavioural experiments where pure NMDA channel blockade must be achieved without stimulant or reward-pathway engagement. Its intermediate NMDAR Ki of 36.0 nM further allows graded antagonism [2].

Forensic Toxicology Reference Standard for Isomer-Specific Identification

GC-MS and LC-MS/MS methods have been validated to unambiguously distinguish 2-MXP from the 3-MXP and 4-MXP positional isomers [3]. Procurement of certified 2-MXP HCl as a primary reference standard enables forensic laboratories to correctly identify seized samples and avoid misidentification of regioisomers.

Stereospecific Pharmacological Profiling Using Enantiopure Standards

Validated chiral resolution and SFC analytical methods provide access to enantiopure (R)- and (S)-MXP [4]. Given that the enantiomers of structurally related diphenidine exhibit >40-fold differences in NMDAR Ki, procurement of enantiomerically characterized 2-MXP is essential for studies investigating stereospecific pharmacodynamics, metabolism, or toxicity.

In Vivo Sensorimotor Gating Research

2-MXP significantly disrupts pre-pulse inhibition of startle in rats, a translational model of psychosis-relevant sensorimotor gating deficits [2]. Researchers should note the lower in vivo potency of 2-MXP relative to DPH (ED50 9.5 mg/kg for DPH) and dose accordingly when designing PPI experiments with the methoxphenidine scaffold.

Quote Request

Request a Quote for 1-(1-(2-Methoxyphenyl)-2-phenylethyl)piperidine,monohydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.